N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide
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Overview
Description
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Hydrazide Formation: The acetohydrazide moiety can be introduced by reacting the chlorinated pyrimidine with hydrazine hydrate under reflux conditions.
Benzyloxy Substitution: The final step involves the substitution of the benzyloxy group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting the amino group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated position of the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-chloropyrimidin-6-YL)-2-(benzyloxy)acetohydrazide: Similar structure with different substitution pattern.
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(methoxy)acetohydrazide: Similar structure with a methoxy group instead of a benzyloxy group.
Uniqueness
N-(2-Amino-6-chloropyrimidin-4-YL)-2-(benzyloxy)acetohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyloxy group may enhance its lipophilicity and ability to interact with biological membranes.
Properties
Molecular Formula |
C13H14ClN5O2 |
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Molecular Weight |
307.73 g/mol |
IUPAC Name |
N-(2-amino-6-chloropyrimidin-4-yl)-2-phenylmethoxyacetohydrazide |
InChI |
InChI=1S/C13H14ClN5O2/c14-10-6-11(18-13(15)17-10)19(16)12(20)8-21-7-9-4-2-1-3-5-9/h1-6H,7-8,16H2,(H2,15,17,18) |
InChI Key |
CRAIHGWGIXKPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)N(C2=CC(=NC(=N2)N)Cl)N |
Origin of Product |
United States |
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